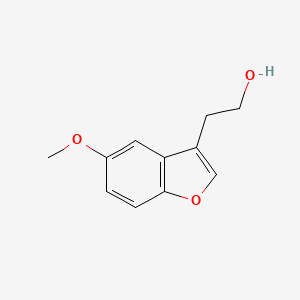

2-(5-Methoxy-1-benzofuran-3-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(5-methoxy-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C11H12O3/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7,12H,4-5H2,1H3 |

InChI Key |

QBTDDEWSBUBPGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2CCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol and Its Precursors/analogs

Established Synthetic Routes to the Benzofuran (B130515) Core

The formation of the benzofuran nucleus, particularly with substitution at the 3- and 5-positions, is a key challenge in the synthesis of 2-(5-methoxy-1-benzofuran-3-yl)ethanol. Several powerful synthetic methods have been employed to construct this bicyclic system.

Nenitzescu Indole (B1671886) Synthesis Analogues for Benzofuran Formation

The Nenitzescu indole synthesis, a reaction between a benzoquinone and a β-aminocrotonic ester to form a 5-hydroxyindole, has found analogous applications in the synthesis of 5-hydroxybenzofurans. wikipedia.orgmdpi.comsynarchive.com This reaction can be a viable pathway to the precursor of the 5-methoxybenzofuran (B76594) core. The most commonly observed products of the Nenitzescu reaction are 5-hydroxyindoles and 5-hydroxybenzofurans, with the outcome influenced by the nature of the starting materials and the reaction conditions. mdpi.com The synthesis is particularly interesting as it provides a direct route to 5-oxygenated benzofurans. wikipedia.org

The mechanism of this reaction typically involves a Michael addition, followed by a nucleophilic attack by the enamine pi bond, and then an elimination. wikipedia.org While the reaction traditionally yields 5-hydroxy derivatives, these can be subsequently methylated to afford the desired 5-methoxy substituent. The reaction can be performed with various R-groups, including methoxy (B1213986) substituents. wikipedia.org

Cyclization Reactions for 3-Substituted Benzofurans

Intramolecular cyclization reactions are a cornerstone in the synthesis of 3-substituted benzofurans. A prevalent strategy involves the cyclization of o-alkynylphenols. researchgate.netnih.gov This method offers a direct route to the benzofuran core with a substituent at the 3-position, which can be the acetic acid side chain or a precursor. The cyclization can be promoted by a base, avoiding the need for expensive or air-sensitive metal catalysts. nih.gov Cesium carbonate has been shown to be an effective base for this transformation. nih.gov

Another approach involves the acid-catalyzed intramolecular cyclization of intermediates derived from multicomponent reactions. For instance, the reaction of an acetovanillone (B370764) derivative with an arylglyoxal and Meldrum's acid can lead to a precursor that undergoes acid-catalyzed cyclization to form a 2,3,5,7-tetrasubstituted benzofuran-3-yl)acetic acid. mdpi.combohrium.comresearchgate.net

Palladium-Catalyzed Coupling Reactions in Benzofuran Construction

Palladium-catalyzed reactions have emerged as powerful and versatile tools for the construction of the benzofuran skeleton. nih.gov These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner.

A widely used strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). organic-chemistry.orgresearchgate.netresearchgate.net This tandem process allows for the one-pot synthesis of 2,3-disubstituted benzofurans. nih.govorganic-chemistry.org The choice of catalyst, ligands, and base is crucial for the efficiency of this reaction. organic-chemistry.org For instance, a combination of Pd(OAc)2, Xantphos, and K3PO4 has been found to be effective. organic-chemistry.org

Another palladium-catalyzed approach is the carbonylative annulation of o-alkynylphenols, which can be used to construct 2-substituted-3-aroyl-benzo[b]furans. nih.gov Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols provides a route to 3-substituted-benzofuran-2(3H)-ones. nih.gov Copper has also been used in conjunction with palladium or as a standalone catalyst for the oxidative annulation of phenols and alkynes to yield benzofuran derivatives. lsmu.ltrsc.org

Synthesis of the 2-Ethanol Side Chain and its Precursors

Once the 2-(5-methoxy-1-benzofuran-3-yl)acetic acid or its ester is synthesized, the next critical step is the reduction of the carboxylic acid functionality to the corresponding primary alcohol.

Derivatization from 2-(5-Methoxy-1-benzofuran-3-yl)acetic Acid and its Esters

The most direct route to this compound is the reduction of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid or its corresponding esters. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful and commonly used reagent for the reduction of carboxylic acids and esters to primary alcohols. masterorganicchemistry.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk

Alternatively, the carboxylic acid can be esterified first, for example, through a Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov The resulting ester can then be reduced to the alcohol. This two-step process can sometimes offer advantages in terms of purification and handling.

Borane (BH3) complexes, such as BH3-THF, are another class of reagents that can selectively reduce carboxylic acids in the presence of other functional groups. beilstein-journals.org

An alternative pathway to the ethanol (B145695) side chain involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. dea.gov This transformation is readily achieved by treating 2-(5-methoxy-1-benzofuran-3-yl)acetic acid with thionyl chloride (SOCl2). libretexts.org The resulting acid chloride is a versatile intermediate. It can be reduced to the alcohol using a strong reducing agent like LiAlH4. ic.ac.uk

Reduction of Carboxylic Acid Derivatives to Ethanol

The most direct and conventional route to synthesize this compound is through the reduction of its corresponding carboxylic acid derivative, 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. This transformation is a cornerstone of organic synthesis, typically employing powerful hydride-donating reagents.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their esters directly to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the donation of a hydride ion (H⁻) to the carbonyl carbon of the acetic acid derivative. An initial acid-base reaction occurs between the acidic proton of the carboxylic acid and the hydride, followed by the formation of an aluminum alkoxide intermediate. Subsequent nucleophilic attacks by hydride ions reduce the carbonyl group. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), and requires a final aqueous workup step to protonate the resulting alkoxide and yield the final alcohol product, this compound. vaia.comquora.com While NaBH₄ is a milder reducing agent, it is generally not reactive enough to reduce carboxylic acids or esters. libretexts.org

The mechanism for the LiAlH₄ reduction of a carboxylic acid involves several steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Coordination and Reduction: The LiAlH₃ formed coordinates to the carboxylate's carbonyl oxygen, making the carbonyl carbon more electrophilic. A hydride is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

Intermediate Collapse: This intermediate can collapse, eliminating an O-aluminate species to form an aldehyde intermediate.

Final Reduction: The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH₄ to form the lithium alkoxide.

Protonation: An acidic workup protonates the alkoxide to yield the primary alcohol. libretexts.org

Introduction of the Ethanol Moiety via Alternative Strategies

Beyond the reduction of pre-formed carboxylic acid derivatives, the ethanol side chain can be constructed directly onto the benzofuran ring using alternative carbon-carbon bond-forming strategies. These methods often rely on precursors such as 3-formylbenzofurans or organometallic benzofuran species.

One plausible strategy begins with 5-methoxy-1-benzofuran-3-carbaldehyde. The synthesis of 3-formylbenzofurans can be achieved through various methods, including the rearrangement of 2-hydroxychalcones. rsc.orgnih.gov Once the aldehyde is obtained, several pathways can introduce the two-carbon ethanol chain:

Wittig Reaction: Reaction of the aldehyde with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield the corresponding 3-vinylbenzofuran. Subsequent hydroboration-oxidation of the vinyl group would provide the primary alcohol, this compound, with anti-Markovnikov selectivity.

Grignard Reaction: While a direct one-step route to the primary alcohol is not feasible with a Grignard reagent, a two-step process involving an epoxide is possible. A 3-lithio or 3-magnesio-benzofuran species, generated via halogen-metal exchange from a 3-halobenzofuran, could react with ethylene (B1197577) oxide in a ring-opening reaction to directly form the ethanol side chain after an acidic workup.

Regioselective Introduction of the 5-Methoxy Substituent

A common strategy for constructing the benzofuran ring is the intramolecular cyclization of a substituted phenoxy precursor. To achieve the 5-methoxy substitution pattern, one would typically start with a phenol (B47542) already containing a methoxy group at the para-position (4-methoxyphenol). A patent describes the synthesis of 5-methoxybenzofuran by reacting p-methoxyphenylacetaldehyde diethylacetal in the presence of polyphosphoric acid (PPA) and a solvent like toluene (B28343) at reflux. google.com PPA serves as both an acid catalyst and a dehydrating agent to facilitate the intramolecular cyclization, which preferentially occurs at the ortho position to the ether linkage, thus forming the furan (B31954) ring and yielding the desired 5-methoxybenzofuran.

Another approach involves the synthesis of 5-hydroxybenzofuran derivatives from benzoquinone and β-dicarbonyl compounds, catalyzed by reagents like ZnI₂. thieme-connect.com The resulting 5-hydroxybenzofuran could then undergo a Williamson ether synthesis (e.g., using dimethyl sulfate (B86663) or methyl iodide and a base) to install the required methoxy group. The regioselectivity in the initial cyclization is key to forming the 5-hydroxy intermediate.

Synthesis of Closely Related Benzofuran Derivatives for Comparative Studies

To understand structure-activity relationships and explore the chemical space around this compound, researchers synthesize a variety of analogs with modifications to the ethanol side chain or the benzofuran ring system.

Preparation of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and N-Ethylethanamine Analogs

The synthesis of the N,N-dimethyl and N-ethyl amine analogs provides a clear example of modifying the ethanol precursor. These compounds are synthesized from the common intermediate, 5-methoxybenzofuran-3-yl-acetic acid. The synthetic sequence involves converting the carboxylic acid into a more reactive acyl chloride, typically using oxalyl chloride or thionyl chloride. This acyl chloride is then reacted with the appropriate secondary (dimethylamine) or primary (ethylamine) amine to form the corresponding amide. In the final step, the amide is reduced to the target tertiary or secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

| Precursor | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| 5-Methoxybenzofuran-3-yl-acetic acid | (COCl)₂ or SOCl₂ | 5-Methoxybenzofuran-3-yl-acetyl chloride | Dimethylamine | 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine |

| 5-Methoxybenzofuran-3-yl-acetyl chloride | Ethylamine | N-Ethyl-2-(5-methoxy-1-benzofuran-3-yl)acetamide | LiAlH₄ | 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine |

Synthesis of Methylated and Halogenated Benzofuran Derivatives

Introducing methyl or halogen substituents onto the benzofuran ring allows for systematic studies of electronic and steric effects. These derivatives can be prepared by starting with appropriately substituted phenols or by direct functionalization of the pre-formed benzofuran ring.

One study describes the synthesis of halogenated and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate. nih.govscispace.com Starting from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, methylation with dimethyl sulfate yielded the 5-methoxy derivative. Subsequent reactions with Br₂ or Cl₂ led to halogenation at various positions on the benzofuran ring, including C4, C6, and the 2-methyl group. scispace.com Another report details the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-benzofuran derivatives with various substituents, including methyl, chlorine, and bromine at the C-5 position, by condensing substituted salicylaldehydes with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. nih.gov

| Starting Material | Reagent(s) | Product |

| 5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃ | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

| Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Br₂ | Methyl 4,6-dibromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

| 5-Chlorosalicylaldehyde | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, K₂CO₃ | (5-Chloro-benzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone |

| 5-Methylsalicylaldehyde | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone, K₂CO₃ | (5-Methyl-benzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone |

Synthesis of Heterocycle-Fused Benzofuran Hybrids

Fusing or linking other heterocyclic rings to the benzofuran scaffold creates hybrid molecules with potentially novel chemical and biological properties. Common appended heterocycles include pyrazoles and triazoles, often synthesized through condensation or click chemistry reactions.

Benzofuran-Pyrazole Hybrids: A series of 3-aryl-5-benzofuranyl pyrazoles were synthesized by the cyclocondensation of 1-(benzofuran-2-yl)-3-aryl-3-thioxo-propan-1-ones with phenylhydrazine. benthamdirect.comresearchgate.net This reaction builds the pyrazole (B372694) ring onto a benzofuran-containing precursor. Another approach involves preparing benzofuran-2-carbohydrazide, which can then be condensed with pyrazole aldehydes to form the final hybrid molecules. nih.gov

Benzofuran-Triazole Hybrids: Triazole rings are commonly introduced using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. A typical route involves preparing a benzofuran derivative with either an azide (B81097) or an alkyne functional group, which is then reacted with a complementary triazole precursor. For example, a series of benzofuran-triazole hybrids were synthesized by reacting propargylated benzofuran derivatives with various aryl azides. mdpi.comnih.gov Another strategy involves synthesizing substituted benzofuran-2-carbohydrazides, which can be converted into thiosemicarbazides and then cyclized to form 1,2,4-triazole (B32235) rings. researchgate.net

| Benzofuran Precursor | Heterocycle Precursor | Reaction Type | Hybrid Product |

| 1-(Benzofuran-2-yl)-3-aryl-3-thioxo-propan-1-one | Phenylhydrazine | Cyclocondensation | 3-Aryl-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole |

| Propargylated benzofuran | Aryl azide | Cu-catalyzed Cycloaddition | Benzofuran-1,2,3-triazole hybrid |

| Benzofuran-2-carbohydrazide | Phenyl isothiocyanate, then base | Thiosemicarbazide formation and cyclization | Benzofuran-1,2,4-triazole hybrid |

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 2-(5-Methoxy-1-benzofuran-3-yl)ethanol and its analogs, NMR provides unambiguous evidence for their molecular structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of benzofuran (B130515) derivatives provides characteristic signals for the aromatic, methoxy (B1213986), and side-chain protons. In the case of analogs like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine hydrochloride, the aromatic region typically displays signals corresponding to the protons on the benzofuran ring system. The methoxy group protons consistently appear as a sharp singlet at approximately 3.8-3.9 ppm. dea.gov

The ethyl side chain in this compound would be expected to show two distinct multiplets. The methylene (B1212753) group adjacent to the benzofuran ring would likely appear as a triplet, while the methylene group attached to the hydroxyl group would also present as a triplet. The hydroxyl proton itself would typically be observed as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

For comparison, the aliphatic region of the N-ethyl analog, 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine, shows a two-proton multiplet at 3.11 ppm and a methyl triplet at 1.52 ppm. dea.gov The N,N-dimethyl analog exhibits two methyl proton singlets at 2.90 and 2.91 ppm. dea.gov

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl | Methoxy (OCH₃) | 3.8-3.9 | Singlet |

| N-Methyl (N(CH₃)₂) | 2.90, 2.91 | Singlet | |

| 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine HCl | Methoxy (OCH₃) | 3.8-3.9 | Singlet |

| N-Ethyl (CH₂) | 3.11 | Multiplet |

Data is for hydrochloride salts dissolved in CDCl₃. dea.gov

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The benzofuran ring system gives rise to a series of signals in the aromatic region of the spectrum. The carbon of the methoxy group is typically found at around 55.9 ppm. rsc.org

For this compound, the carbons of the ethanol (B145695) side chain would be expected in the aliphatic region of the spectrum. The carbon atom attached to the hydroxyl group would be deshielded and appear at a lower field compared to the carbon adjacent to the benzofuran ring. The specific chemical shifts would be influenced by the electronic environment of the benzofuran core.

Table 2: Representative ¹³C NMR Data for a Benzofuran Analog

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| (5-Methoxybenzofuran-2-yl)(p-tolyl)methanone | Methoxy (OCH₃) | 55.9 |

Data obtained in CDCl₃. rsc.org

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct one-bond correlations between protons and their attached carbon atoms. This would be used to definitively assign the signals for the CH₂ groups in the ethanol side chain of this compound.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal longer-range (2-3 bond) correlations between protons and carbons. This technique is crucial for connecting the ethanol side chain to the benzofuran ring system, for instance, by observing a correlation between the protons of the methylene group adjacent to the ring and the C3 carbon of the benzofuran.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For example, a NOESY experiment could show a correlation between the methoxy protons and the adjacent aromatic proton, confirming the position of the methoxy group on the benzofuran ring. dea.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of benzofuran derivatives often involves characteristic cleavages. The most significant fragmentation pathway for the amine analogs involves cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, this results in a prominent base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. researchgate.net A similar alpha-cleavage in this compound would lead to the loss of a CH₂OH radical, resulting in a significant fragment ion.

Another key fragment observed in the mass spectra of these compounds is the benzofuran moiety. For instance, the mass spectrum of 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine shows an ion at m/z 162, which is proposed to arise from a hydrogen rearrangement followed by α-cleavage. researchgate.net

Table 3: Key Mass Spectral Fragments for Analogs of this compound

| Compound | m/z of Key Fragment | Proposed Fragment Identity |

|---|---|---|

| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | 58 | [CH₂=N(CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the alcohol would likely appear in the 1000-1260 cm⁻¹ region.

Other important absorptions would include the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, typically observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. The characteristic C-O-C stretching of the benzofuran ether and the methoxy group would also be present.

For comparison, the hydrochloride salt of 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine shows a broad band centered around 2400-2700 cm⁻¹ due to the amine salt, which would be absent in the ethanol derivative. researchgate.net

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | 3200 - 3600 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Alcohol C-O | 1000 - 1260 | Stretching |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Currently, there is no publicly available crystal structure for this compound. However, the crystal structure of a related compound, 5-methoxy-2-benzofuran-1(3H)-one, reveals a nearly planar molecular skeleton. nih.govresearchgate.net In the solid state, molecules of this analog are linked by weak C-H···O hydrogen bonds, forming a two-dimensional network. nih.gov

If a suitable crystal of this compound could be grown, X-ray diffraction analysis would be expected to reveal significant intermolecular hydrogen bonding involving the hydroxyl group. This hydrogen bonding would play a crucial role in the packing of the molecules in the crystal lattice. The analysis would also confirm the planarity of the benzofuran ring system and provide precise measurements of the bond lengths and angles within the molecule.

Crystal Structure Determination

The determination of the crystal structures of benzofuran derivatives provides fundamental information about their molecular geometry and packing in the solid state. While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related analogs offers significant insights into the expected structural features. The crystal structures of various substituted benzofurans have been resolved, revealing common packing motifs and conformational preferences.

For instance, the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, a related benzofuran derivative, was determined to be in the monoclinic space group P21/c. vensel.org This particular compound crystallized with two independent molecules in the asymmetric unit, which were found to be nearly parallel to each other. vensel.org The planarity of the benzofuran ring system is a recurring feature in many of these structures. In 2-(2-Methoxyphenyl)-1-benzofuran, the benzofuran unit is essentially planar, with a mean deviation of only 0.019 Å from the least-squares plane. researchgate.net Similarly, the molecular skeleton of 5-Methoxy-2-benzofuran-1(3H)-one is almost planar, with an r.m.s. deviation of 0.010 (2) Å. nih.gov

The table below summarizes the crystallographic data for several benzofuran analogs, illustrating the diversity in their crystal systems and unit cell parameters.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C11H10O2 | Monoclinic | P21/c | a = 7.1869(3) Å, b = 18.0636(10) Å, c = 13.1656(7) Å, β = 96.763(3)° | vensel.org |

| 2-(2-Methoxyphenyl)-1-benzofuran | C15H12O2 | Orthorhombic | P212121 | a = 6.9419(1) Å, b = 11.4409(2) Å, c = 14.1703(3) Å | researchgate.net |

| (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | C20H17NO4 | Monoclinic | - | a = 28.0892(5) Å, b = 6.9555(1) Å, c = 20.0908(4) Å, β = 122.678(1)° | nih.gov |

| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | - | Triclinic | P-1 | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)° | researchgate.net |

Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds play a crucial role in dictating the supramolecular assembly of molecules in the crystalline state. In the case of benzofuran analogs, the presence of hydroxyl, methoxy, and other functional groups provides sites for hydrogen bond donors and acceptors, leading to the formation of extended networks.

While the primary subject, this compound, possesses a hydroxyl group capable of forming strong hydrogen bonds, the available data on its analogs primarily showcases weaker C—H···O interactions. For example, in the crystal structure of 5-Methoxy-2-benzofuran-1(3H)-one, molecules are linked via weak C6—H6···O1 hydrogen bonds, forming chains. These chains are further connected by C8—H8A···O2 hydrogen bonds, resulting in a two-dimensional network. nih.gov

In another analog, (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, pairs of molecules are linked into dimers by N—H⋯O hydrogen bonds. nih.gov The analysis of various benzofuran derivatives consistently reveals the importance of such interactions in stabilizing the crystal packing. The study of 1-benzofuran-2,3-dicarboxylic acid and its cocrystals also highlights the significance of hydrogen bonding in directing the crystal architecture. nih.gov

The following table details the hydrogen bonding interactions observed in some benzofuran analogs.

| Compound | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-benzofuran-1(3H)-one | C6—H6···O1 | - | - | Weak C-H···O | nih.gov |

| 5-Methoxy-2-benzofuran-1(3H)-one | C8—H8A···O2 | - | - | Weak C-H···O | nih.gov |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | N—H···O | - | - | Forms dimers | nih.gov |

| 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines | C-H···N and C-H···O | - | - | Forms chains | mdpi.com |

Investigation of Pi-Pi Stacking and Other Non-Covalent Interactions

Several studies on benzofuran analogs have reported the presence of π-π stacking. For instance, in the crystal structure of (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the 1-benzofuran groups are π–π stacked with their inversion-related counterparts, with a furan (B31954) ring centroid–centroid distance of 3.804 (5) Å. nih.gov In another case, dimers of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one are connected through π–π stacking interactions between the centroids of the benzene (B151609) and furan rings, with a centroid-to-centroid distance of 3.5316 (19) Å. nih.gov

Furthermore, other non-covalent interactions, such as C—H···π interactions, are also observed. In 2-(2-Methoxyphenyl)-1-benzofuran, a C—H···π interaction between the 2-methoxyphenyl rings contributes to their edge-to-face orientation in the crystal. researchgate.net A Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one indicated that H···H (40.7%), O···H/H···O (24.7%), C···H/H···C (16.1%), and C···C (8.8%) are the most important contacts, underscoring the complexity of the non-covalent interactions at play. nih.gov

The table below provides details on the π-π stacking interactions found in various benzofuran analogs.

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Slippage (Å) | Reference |

|---|---|---|---|---|

| (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Furan rings | 3.804(5) | - | nih.gov |

| (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one | Benzene and Furan rings | 3.5316(19) | 0.352 | nih.gov |

| (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | Benzofuran, thiazolidine (B150603) and pyrazolidine (B1218672) rings | 3.93–3.95 | - | mdpi.com |

| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | Benzofuran and triazole rings | 3.679 | - | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol and Benzofuran Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net It balances computational cost with accuracy, making it suitable for studying medium to large-sized organic molecules like benzofuran (B130515) derivatives. rsc.orgresearchgate.net DFT calculations, often employing hybrid functionals such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), are used to determine optimized geometries, vibrational frequencies, and a range of electronic properties. rsc.orgresearchgate.netrsc.orginpressco.comresearchgate.netnih.govbhu.ac.innih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For benzofuran derivatives, DFT calculations have shown excellent agreement between theoretically predicted bond lengths and angles and those determined experimentally through X-ray diffraction. researchgate.net The benzofuran core is typically found to be nearly planar, a characteristic feature of this fused ring system. rsc.org

The presence of flexible side chains, such as the ethanol (B145695) group in 2-(5-Methoxy-1-benzofuran-3-yl)ethanol, necessitates a conformational analysis to identify the most stable conformer(s). This process involves calculating the potential energy surface by systematically rotating the dihedral angles of the flexible bonds. rsc.orgresearchgate.net For the target molecule, key rotations would be around the Cα-Cβ bond of the ethanol side chain and the C3-Cα bond connecting the side chain to the benzofuran ring. The global minimum on this energy surface corresponds to the most stable conformation of the molecule in the gas phase. nih.gov

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of an optimized molecule, a simulated spectrum can be generated that aids in the assignment of experimental spectral bands. nih.govmdpi.comnih.gov DFT calculations have been successfully used to reproduce the vibrational spectra of numerous benzofuran derivatives. researchgate.netsemanticscholar.org The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental data. rsc.orgmdpi.com Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion). nih.gov

For this compound, characteristic vibrational modes can be predicted based on data from its analogs.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3400-3500 | Stretching of the hydroxyl group in the ethanol side chain. semanticscholar.org |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the benzene (B151609) ring. semanticscholar.org |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the methoxy (B1213986) and ethanol groups. semanticscholar.org |

| C=C Aromatic Stretch | 1450-1600 | Stretching vibrations of the carbon-carbon bonds within the aromatic rings. |

| Asymmetric C-O-C Stretch | 1200-1275 | Asymmetric stretching of the furan (B31954) ether group. |

| Symmetric C-O-C Stretch | 1020-1150 | Symmetric stretching of the furan ether group and C-O bonds of the methoxy and ethanol groups. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE_gap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

A small energy gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as electrons can be more easily excited to a higher energy level. jetir.orgresearchgate.net In many benzofuran derivatives, the HOMO and LUMO are distributed across the π-conjugated system of the fused rings. rsc.org The HOMO-LUMO gap for benzofuran analogs typically falls in the range of 3.7 to 5.4 eV, indicating considerable electronic stability but also potential for charge transfer interactions. rsc.orgsemanticscholar.orgnih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE_gap (eV) | Reference |

|---|---|---|---|---|

| 7-Methoxybenzofuran-2-carboxylic acid | -6.231 | -2.042 | 4.189 | jetir.orgresearchgate.net |

| A Pyrazolo[3,4-b]pyridine derivative of benzofuran | -5.808 | -2.076 | 3.732 | semanticscholar.org |

| Benzofuran-stilbene hybrid 3 | -5.619 | -1.664 | 3.955 | rsc.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict how molecules will interact. mdpi.com It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. wolfram.com These maps are color-coded, with red indicating regions of negative electrostatic potential (high electron density, e.g., around lone pairs of electronegative atoms) and blue indicating regions of positive electrostatic potential (low electron density, e.g., around acidic hydrogen atoms). wolfram.comresearchgate.netresearchgate.net

MEP analysis is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. bhu.ac.injetir.org For benzofuran derivatives, the oxygen atom of the furan ring is consistently shown as a region of negative potential. researchgate.net In this compound, the most negative regions are expected around the oxygen atoms of the furan, methoxy, and hydroxyl groups, making them sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would be a site of high positive potential, making it a likely hydrogen bond donor. bhu.ac.in

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. nih.gov

Benzofuran derivatives have been the subject of numerous docking studies against a wide array of biological targets, demonstrating their potential as inhibitors for enzymes implicated in cancer and other diseases. nih.govnih.govresearchgate.netnih.gov These studies calculate a binding energy or score, with more negative values indicating a stronger, more favorable interaction. jbcpm.comnih.gov The analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com For this compound, the hydroxyl and methoxy groups would be expected to form key hydrogen bonds with amino acid residues in a protein's active site, while the benzofuran ring system could engage in hydrophobic or π-stacking interactions.

| Benzofuran Derivative Class | Protein Target | Reported Binding Energy Range (kcal/mol) | Therapeutic Area |

|---|---|---|---|

| Benzofuran-1,2,3-triazole hybrids | EGFR | -8.5 to -10.5 | Anticancer nih.gov |

| Substituted Benzofurans | PI3K/VEGFR2 | Not specified, but identified as inhibitors | Anticancer nih.govresearchgate.net |

| Nitrobenzofuran derivatives | Bacterial proteins | -6.9 to -10.4 | Antibacterial researchgate.net |

Solvatochromic Studies and Dipole Moment Determination

Solvatochromism refers to the change in the color of a chemical substance, or more accurately, a shift in its ultraviolet-visible (UV-Vis) absorption or emission spectra, when the polarity of the solvent in which it is dissolved changes. This phenomenon is contingent on the differential solvation of the ground and excited states of the molecule. The interaction between the solvent and the solute (the chromophore) can alter the energy gap between these states, leading to a shift in the spectral bands. These shifts can be either a bathochromic (red) shift to a longer wavelength or a hypsochromic (blue) shift to a shorter wavelength.

The study of solvatochromic effects provides valuable insights into the nature of the electronic transitions within a molecule and the solute-solvent interactions. nih.gov Such interactions can include non-specific interactions, like dipole-dipole forces, and specific interactions, such as hydrogen bonding. nih.gov For a molecule like this compound, the presence of a hydroxyl (-OH) group and ether linkages (-O-) makes it capable of forming hydrogen bonds with protic solvents.

An increase in solvent polarity typically leads to a more significant stabilization of the excited state compared to the ground state, especially if the excited state is more polar. This results in a bathochromic shift. nih.gov Conversely, if the ground state is more stabilized by the polar solvent, a hypsochromic shift may be observed. The analysis of these shifts in a range of solvents with varying polarities, dielectric constants (ε), and refractive indices (η) allows for a deeper understanding of the molecule's electronic properties. ontosight.ai

Theoretical Assessment of Drug-Likeness Parameters

In the early stages of drug discovery, computational methods are employed to predict the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). This assessment helps in identifying candidates that are likely to be orally bioavailable and possess favorable drug-like characteristics. One of the most widely used guidelines for this purpose is Lipinski's Rule of Five. semanticscholar.org

Lipinski's Rule of Five was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. The rule establishes four simple physicochemical parameter cutoffs to evaluate a compound's potential for good oral absorption and permeation. semanticscholar.org According to the rule, an orally active drug generally has no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD) (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

No more than 10 hydrogen bond acceptors (HBA) (all nitrogen or oxygen atoms).

A molecular mass (MW) less than 500 daltons.

A calculated octanol-water partition coefficient (logP) that does not exceed 5.

The benzofuran scaffold is a common motif in many biologically active compounds, and its derivatives are often evaluated for their drug-likeness. A theoretical assessment of this compound against these parameters can predict its potential as an orally active agent. The calculated parameters for the compound are presented below.

| Parameter | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 192.21 g/mol | ≤ 500 | Yes |

| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

| Calculated logP (clogP) | 2.15 (Predicted) | ≤ 5 | Yes |

The analysis indicates that this compound fully complies with Lipinski's Rule of Five. With a molecular weight of 192.21, one hydrogen bond donor, three hydrogen bond acceptors, and a predicted logP value well below 5, the compound exhibits physicochemical properties that are favorable for oral bioavailability. These in silico results suggest that the molecule has a high probability of good membrane permeability and absorption, making it a promising scaffold for further investigation in drug design.

Structure Activity Relationship Sar Profiling of 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol Analogs

Influence of the 5-Methoxy Substituent on Biological Efficacy and Selectivity

The methoxy (B1213986) group (-OCH3) at the 5-position of the benzofuran (B130515) ring is a critical determinant of the biological activity in many derivatives. As an electron-donating group, it influences the electron density of the aromatic system, which can modulate the molecule's ability to interact with biological targets. ontosight.ai

Research findings indicate that the presence of a methoxy group can be essential for retaining biological efficacy. In one study on hybrid benzofuran derivatives, the lack of a methoxy substituent on the heterocyclic ring, coupled with the presence of two halogen-substituted rings, was found to be detrimental to its cytotoxic activity, resulting in no efficacy. nih.gov This suggests that the electronic contribution of the methoxy group is crucial for the compound's mechanism of action in that specific context.

The 5-methoxy group can:

Modulate Receptor Binding: By altering the electronic landscape of the benzofuran core, the methoxy group can enhance or enable key interactions, such as hydrogen bonding or cation-π interactions, within a receptor's binding pocket.

Influence Physicochemical Properties: The methoxy group can affect the molecule's lipophilicity and metabolic stability, which indirectly impacts its ability to reach its target and exert its effect.

Dictate Selectivity: The specific placement at the 5-position can orient the molecule within a binding site in a way that favors interaction with one receptor subtype over another, thereby contributing to its selectivity profile.

While a hydroxyl group at the 5-position has also been linked to antibacterial activity, the methoxy group provides a distinct electronic and steric profile that is often integral to the efficacy of this class of compounds. rsc.org

Impact of the 3-Position Side Chain (e.g., ethanol (B145695), acetic acid, various amines) on Activity Profile

The side chain at the 3-position of the benzofuran ring plays a pivotal role in defining the compound's pharmacological profile. Modifications to this chain, particularly at the terminal functional group, can drastically alter its interaction with biological targets. The parent compound features an ethanol side chain (-CH2CH2OH), which provides a flexible linker and a terminal hydroxyl group capable of acting as a hydrogen bond donor and acceptor.

Replacing the hydroxyl group with other functionalities, such as amines or carboxylic acids, leads to significant changes in activity:

Amine Analogs: Replacing the terminal hydroxyl group with an amine creates analogs with different basicity and hydrogen bonding capabilities. For instance, analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), where the indole (B1671886) core is replaced by 5-methoxybenzofuran (B76594), have been evaluated for their affinity at serotonin (B10506) receptors. researchgate.netdea.gov The compounds 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine and 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine are direct analogs of the parent ethanol compound. researchgate.net Studies on these benzofuran isosteres of tryptamines showed they had a lower affinity for the 5-HT2 receptor compared to their indole counterparts but were better tolerated at the 5-HT1A receptor, suggesting that the benzofuran core can be useful in designing ligands with different serotonin receptor selectivity profiles. researchgate.net

Acetic Acid Analogs: The synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid demonstrates the incorporation of a carboxylic acid moiety. mdpi.com This change introduces an acidic, negatively charged group (at physiological pH), which would fundamentally alter the compound's properties, favoring interactions with positively charged residues (like arginine or lysine) in a binding site and significantly increasing its polarity compared to the neutral ethanol or basic amine analogs.

The nature of the 3-position side chain dictates the types of interactions possible, influencing whether the compound will bind to a specific receptor, inhibit an enzyme, or display broader cytotoxic effects.

| Side Chain Functional Group | Example Compound Name | Key Properties | Reported Biological Context/Target |

|---|---|---|---|

| Ethanol (-CH₂CH₂OH) | 2-(5-Methoxy-1-benzofuran-3-yl)ethanol | Neutral, H-bond donor/acceptor | Parent scaffold for SAR studies |

| N-Ethylethanamine (-CH₂CH₂NHEt) | 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine | Basic, H-bond donor/acceptor | Serotonin (5-HT) receptor ligand researchgate.net |

| N,N-Dimethylethanamine (-CH₂CH₂NMe₂) | 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | Basic, H-bond acceptor | Serotonin (5-HT) receptor ligand researchgate.netdea.gov |

| Acetic Acid (-CH₂COOH) | 2-(Benzofuran-3-yl)acetic acid derivatives | Acidic, H-bond donor/acceptor, potential for ionic interactions | General synthetic building block, potential for targeting sites with cationic residues mdpi.com |

Effects of Substituents at other Benzofuran Ring Positions (e.g., halogens, methyl groups)

Substituting the benzofuran core at positions other than 3 and 5 has a profound impact on biological activity. Halogens and small alkyl groups like methyl are commonly used to probe steric and electronic requirements for optimal target interaction.

Halogen Substituents (F, Cl, Br): The addition of halogen atoms to the benzofuran ring has consistently resulted in a significant increase in anticancer activities. nih.gov This enhancement is often attributed to two factors: increased lipophilicity, which can improve membrane permeability, and the ability of halogens to form "halogen bonds"—a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on the biological target, which can substantially improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect. nih.govresearchgate.net For example, adding a fluorine atom at position 4 of a 2-benzofuranyl scaffold resulted in a two-fold increase in potency and inhibitory activity in one study. nih.gov Similarly, placing a halogen at the para position of a phenyl ring attached to the benzofuran is often more effective, as it can promote favorable hydrophobic interactions. nih.govresearchgate.net

Methyl Groups: The introduction of methyl groups can also modulate activity. A methyl group at the C-3 position has been shown to increase the antiproliferative activity of certain 2-benzoyl-benzo[b]furan derivatives. researchgate.net In antibacterial agents, substitutions at the C-6 position were found to greatly impact activity. nih.gov The steric bulk and hydrophobicity of the methyl group can influence how the molecule fits into a binding pocket and can displace water molecules to achieve a more favorable entropic contribution to binding.

The strategic placement of these small substituents is a key tool for fine-tuning the potency and selectivity of benzofuran-based compounds.

| Position | Substituent | Effect on Activity | Example Context | Reference |

|---|---|---|---|---|

| 4 | Fluorine (-F) | 2-fold increase in potency | uPA inhibition | nih.gov |

| 4 | Hydroxyl (-OH) | Excellent antibacterial activity (MIC = 0.39 µg/mL vs. S. aureus) | Antibacterial | nih.gov |

| 5 | Bromine (-Br) | Excellent antibacterial activity (MIC = 29.76 mmol/L) | Antibacterial | nih.gov |

| 6 | Hydroxyl (-OH) | Excellent antibacterial activity (MIC = 0.78 µg/mL) | Antibacterial | nih.gov |

| General | Halogens (-F, -Cl, -Br) | Significant increase in activity | Anticancer | nih.gov |

Stereochemical Considerations and Conformational Flexibility in Activity Modulation

The three-dimensional structure of a molecule is paramount for its interaction with a biological target. While the core this compound is achiral, the introduction of substituents on the side chain or the benzofuran ring can create stereocenters. In such cases, the absolute stereochemistry often has a dramatic effect on biological activity, with one enantiomer typically being significantly more potent than the other.

Medicinal chemistry often employs a rigid-analogue approach to explore the bioactive conformation. By "locking" a flexible molecule into a specific shape, it is possible to determine whether that shape is favorable for activity. For example, in studies of other psychoactive phenylalkylamines, restricting the conformational flexibility of methoxy groups by incorporating them into fused dihydrofuran rings led to a significant increase in potency, suggesting the rigid structure better mimicked the active binding conformation. This principle highlights that the spatial orientation of key functional groups, like the 5-methoxy group, is as important as their presence.

Molecular Features Governing Specific Receptor Binding or Enzyme Inhibition

The biological activity of this compound analogs is governed by a combination of molecular features that facilitate specific interactions with proteins like receptors and enzymes.

Key molecular interactions include:

Hydrogen Bonds: The oxygen atom of the furan (B31954) ring and the 5-methoxy group can act as hydrogen bond acceptors. The terminal hydroxyl group of the ethanol side chain (or an amine replacement) can act as both a hydrogen bond donor and acceptor. These interactions are crucial for anchoring the ligand in the correct orientation within a binding site. taylorandfrancis.com

Hydrophobic Interactions: The flat, aromatic benzofuran ring system provides a large hydrophobic surface that can engage in favorable van der Waals and π-stacking interactions with nonpolar amino acid residues (e.g., phenylalanine, leucine, tryptophan) in the binding pocket of a target protein. nih.gov

Halogen Bonds: As mentioned, halogen substituents can form specific, directional halogen bonds with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains, significantly enhancing binding affinity. nih.gov

The specific combination and geometry of these features determine the molecule's affinity and selectivity. For instance, benzofuran derivatives have been designed to target a range of proteins, from serotonin receptors to protein kinases, by tailoring their substituents to match the unique chemical environment of each target's active site. taylorandfrancis.comresearchgate.net

Molecular Mechanisms of Action in Vitro for 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol Analogs

Induction of Apoptosis and Cell Death Pathways

A significant mechanism of action for benzofuran (B130515) analogs is the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The induction of apoptosis is considered a valuable strategy in the development of new cancer chemotherapies. This process is frequently observed in cells treated with agents that target microtubules, which are essential for cell division.

Studies on various benzofuran derivatives have confirmed their ability to trigger apoptosis. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been shown to induce apoptosis in leukemia cells. nih.gov The proapoptotic potential of these compounds has been verified through analyses such as the Annexin V-FITC test, which detects the externalization of phosphatidylserine—a hallmark of early apoptosis. nih.gov One of the most promising compounds in a particular series, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (compound 3h ), was found to induce apoptosis in a concentration-dependent manner in HL-60 and U937 cell cultures. rsc.org This demonstrates that a key outcome of cellular exposure to these analogs is the activation of intrinsic cell death programs.

Reactive Oxygen Species (ROS) Generation

Benzofuran derivatives have been observed to exhibit both oxidant and antioxidant properties. However, in the context of their anticancer activity, a pro-oxidative mechanism involving the generation of Reactive Oxygen Species (ROS) is prominent. nih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis.

Mitochondrial Dysfunction and Membrane Potential Alterations

The induction of apoptosis by chemical agents is often linked to mitochondrial dysfunction. A key event in this process is the reduction in mitochondrial membrane potential (ΔΨm). researchgate.net While not directly studied for all 2-(5-Methoxy-1-benzofuran-3-yl)ethanol analogs, this mechanism is a fundamental aspect of the apoptotic pathway they initiate. The late-stage release of cytochrome c, a critical step in apoptosis, is associated with a decrease in both mitochondrial membrane potential and ATP levels, signifying mitochondrial dysfunction. researchgate.net This disruption of mitochondrial integrity is a central convergence point for apoptotic signaling initiated by these compounds.

Caspase Activation and Cytochrome C Release

The apoptotic pathway induced by benzofuran analogs involves the classical mitochondrial route, characterized by the release of cytochrome c and the subsequent activation of caspases. Caspases are a family of protease enzymes that execute the process of apoptosis.

Upon treatment with these compounds, cytochrome c is released from the mitochondria into the cytosol. rsc.org This event is a critical upstream signal for caspase activation. researchgate.net The release of cytochrome c triggers the activation of initiator caspases, such as caspase-9, which in turn activate effector caspases like caspase-3 and caspase-7. researchgate.net For example, the potent benzofuran derivative 3h has been shown to induce apoptosis specifically through the activation of caspase-3, caspase-8, and caspase-9, a process directly associated with the release of mitochondrial cytochrome c. rsc.org Studies also indicate that a feedback amplification loop may exist, where initially activated caspases can further promote cytochrome c release, amplifying the apoptotic signal. researchgate.net

| Compound | Observed Effect | Activated Caspases | Reference |

| Compound 3h | Induces apoptosis associated with cytochrome c release | Caspase-3, Caspase-8, Caspase-9 | rsc.org |

| Compound 6 | Exhibits strong proapoptotic activity | Caspase-3, Caspase-7 | nih.gov |

| General Chemical Inducers | Cytochrome c release precedes caspase activation | Caspase-9, Caspase-3, Caspase-7 | researchgate.net |

Interaction with Key Cellular Targets (e.g., Tubulin Polymerization Inhibition)

A primary molecular target for many potent benzofuran analogs is tubulin. Microtubules, which are dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer agents. rsc.org

A novel class of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives has been identified as potent inhibitors of tubulin polymerization. semanticscholar.org These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics. This interference with microtubule function leads to an arrest of the cell cycle in the G2-M phase and ultimately induces apoptosis. rsc.orgsemanticscholar.org The structure-activity relationship is crucial, with substituents on the benzofuran skeleton playing a key role in antiproliferative activity. For instance, the presence of a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position of the benzofuran ring has been shown to enhance potency. rsc.org

| Compound Series | Target | Binding Site | Cellular Effect | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives | Tubulin | Colchicine site | Inhibition of polymerization, G2-M cell cycle arrest | rsc.orgsemanticscholar.org |

| 2-amino-3,4,5-trimethoxybenzophenone analogues | Tubulin | Colchicine site | Inhibition of polymerization | nih.gov |

Ligand-Protein Binding Interactions and Binding Site Analysis (from docking studies)

Molecular docking studies have provided detailed insights into the binding interactions between benzofuran analogs and their protein targets, primarily tubulin. These computational analyses corroborate experimental findings, confirming that the colchicine binding site is the primary interaction domain for many of these inhibitors. semanticscholar.org

Docking studies of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives reveal specific interactions within the colchicine site. For example, a methoxy group at the 6-position of the benzofuran ring can fit into a deep hydrophobic region of the binding site. semanticscholar.org Furthermore, a polar area on the tubulin surface, involving the residue Thr179, is located near the C-4 position of the benzofuran group, indicating a potential for hydrogen bond acceptance. semanticscholar.org These specific hydrophobic and polar interactions contribute to the high-affinity binding and potent inhibitory activity of these compounds. While docking studies have also been performed on benzofurans with other proteins like serum albumin, the most therapeutically relevant interactions in this context are with tubulin. researchgate.net

Pathway Modulation (e.g., PI3K/VEGFR2 signaling)

Beyond direct tubulin inhibition, certain benzofuran analogs have been developed as inhibitors of key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the PI3K/VEGFR2 pathway. The Phosphoinositide 3-kinase (PI3K) pathway is central to cell growth and survival, while Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.

A new series of benzofuran derivatives has been designed and synthesized as dual inhibitors of PI3K and VEGFR-2. nih.govsemanticscholar.org One particular compound from this series, referred to as Compound 8 , demonstrated significant dual inhibitory effects. nih.gov Mechanistic studies showed it inhibited PI3K and VEGFR-2 with IC₅₀ values of 2.21 nM and 68 nM, respectively. nih.gov This dual inhibition highlights a broader mechanism of action, where these analogs can simultaneously block tumor cell proliferation and the blood supply that sustains the tumor. Other benzofuran derivatives have also shown potent VEGFR-2 inhibitory activity, confirming that this is a key target for this class of compounds. nih.gov

| Compound | Target Pathway | IC₅₀ (PI3K) | IC₅₀ (VEGFR-2) | Reference |

| Compound 8 | PI3K / VEGFR-2 | 2.21 nM | 68 nM | nih.gov |

| LY294002 (Reference) | PI3K | 6.18 nM | N/A | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | N/A | 31.2 nM | nih.gov |

| Compound 18d | VEGFR-2 | N/A | 45.4 nM | nih.gov |

Future Research Directions and Translational Perspectives for 2 5 Methoxy 1 Benzofuran 3 Yl Ethanol Research

Rational Design and Synthesis of Next-Generation Derivatives

Future research should focus on the rational design and synthesis of new derivatives of 2-(5-Methoxy-1-benzofuran-3-yl)ethanol to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various benzofuran (B130515) derivatives have provided crucial insights that can guide the synthesis of next-generation compounds. mdpi.com

Key strategies for modification include:

Substitution at the Benzene (B151609) Ring: Introducing various substituents onto the benzene portion of the benzofuran core can significantly influence biological activity. For instance, the position and nature of methoxy (B1213986) groups have been shown to be important for the antiproliferative activity of some benzofuran derivatives. mdpi.com

Modification of the Ethanol (B145695) Side Chain: The ethanol group at the C-3 position is a prime site for modification. It can be elongated, functionalized, or replaced with other groups like amides or heterocyclic rings (e.g., thiazole, triazole, piperazine) to explore new interactions with biological targets. nih.govresearchgate.net Hybrid molecules, combining the benzofuran scaffold with other pharmacologically active moieties like chalcone (B49325) or imidazole, have emerged as potent cytotoxic agents. mdpi.comnih.gov

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) into the benzofuran scaffold has consistently led to a significant increase in anticancer activities. nih.gov This is often attributed to the formation of halogen bonds, which can improve the binding affinity of the compound to its target. nih.gov

The synthesis of these new derivatives can be achieved through various established and innovative chemical strategies, including multi-step synthesis, one-pot reactions, and the use of catalysts like copper or ruthenium to construct the benzofuran ring system. researchgate.netnih.gov

| Modification Site | Proposed Change | Rationale based on Benzofuran SAR | Reference |

|---|---|---|---|

| Benzene Ring (C5, C6, etc.) | Addition of halogens (F, Cl, Br) | Enhances anticancer activity through improved binding affinity (halogen bonding). | nih.gov |

| Ethanol Side Chain (C3) | Replacement with heterocyclic rings (imidazole, triazole, piperazine) | Hybrid molecules often exhibit synergistic cytotoxic effects. | mdpi.comnih.gov |

| Furan (B31954) Ring (C2) | Introduction of aryl or heterocyclic groups | Substitutions at the C-2 position are often crucial for cytotoxic activity. | mdpi.comresearchgate.net |

| Ethanol Side Chain (C3) | Conversion to amides or carbohydrazides | Benzofuran-3-carbohydrazide derivatives have shown promising antimycobacterial and antifungal activities. | nih.gov |

Targeted Investigations of Specific Biological Pathways

While the broad biological activities of benzofurans are known, future work on derivatives of this compound should focus on elucidating their precise mechanisms of action by investigating specific biological pathways. The benzofuran scaffold has been implicated in the modulation of several key cellular signaling pathways, particularly in oncology.

Promising pathways for investigation include:

Tyrosine Kinase Inhibition: Many benzofuran derivatives have been designed as inhibitors of tyrosine kinases, which are crucial regulators of cell growth and proliferation. A key target is the Vascular Endothelial Growth Factor Receptor (VEGFR-2), and some benzofuran-chalcone hybrids have shown potent anti-VEGFR-2 activity. researchgate.net

PI3K/mTOR Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell survival and metabolism that is often dysregulated in cancer. Novel benzofuran hybrids have been designed as dual PI3K/VEGFR2 inhibitors, and others have been developed as specific inhibitors of the mTOR signaling pathway. researchgate.netresearchgate.net

Histone Modification: Epigenetic modifications play a critical role in disease progression. Benzofuran and indole (B1671886) derivatives have been studied as potential inhibitors of histone lysine (B10760008) methyl transferases (HKMT), such as EZH2, which are promising targets for cancer therapy. eurjchem.com

Acetylcholinesterase Inhibition: In the context of neurodegenerative diseases like Alzheimer's, benzofuran-based compounds have been designed as potent acetylcholinesterase (AChE) inhibitors. nih.gov

Future studies should employ techniques like molecular docking, cell-based assays, and proteomics to identify the direct molecular targets of new derivatives and confirm their effects on these signaling cascades.

Development of Advanced Computational Models for Activity Prediction

To accelerate the drug discovery process and reduce reliance on expensive and time-consuming synthesis and screening, the development of advanced computational models is essential. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity of novel compounds based on their chemical structure.

Future research in this area should involve:

2D- and 3D-QSAR Modeling: Several studies have successfully developed 2D-QSAR and 3D-QSAR models for benzofuran derivatives. nih.govmdpi.com These models can identify the key structural features and physicochemical properties that correlate with a specific biological activity, such as vasodilation or enzyme inhibition. mdpi.com For example, 3D-QSAR analysis of benzofuran-based AChE inhibitors revealed the importance of the alkyl group's position on the phenyl moiety for activity. nih.gov

Molecular Docking Simulations: These simulations can predict the binding mode and affinity of a ligand to the active site of a target protein. Docking studies have been used to understand the interactions of benzofuran derivatives with targets like VEGFR-2 and acetylcholinesterase, providing a rational basis for designing more potent inhibitors. researchgate.netnih.gov

Pharmacokinetic Modeling: Computational tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable drug-like profiles early in the development process. eurjchem.com

By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates derived from the this compound scaffold, streamlining the path to identifying new therapeutic leads.

| Computational Model | Application | Example from Benzofuran Research | Reference |

|---|---|---|---|

| 2D-QSAR | Predicting vasodilation activity based on structural descriptors. | A statistically significant model was developed for a series of benzofuran-based vasodilators. | mdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Identifying structural requirements for enzyme inhibition. | Used to study N-myristoyltransferase (NMT) inhibitors and acetylcholinesterase inhibitors. | nih.govresearchgate.net |

| Molecular Docking | Visualizing binding modes and predicting affinity to target proteins. | Simulations revealed good binding of derivatives in the active site of acetylcholinesterase and VEGFR-2. | researchgate.netnih.gov |

| DFT (Density Functional Theory) | Analyzing electronic properties and confirming drug-like characteristics. | Applied to confirm properties of potential histone lysine methyl transferase inhibitors. | eurjchem.com |

Exploration of Novel Therapeutic Applications based on the Benzofuran Scaffold

The versatility of the benzofuran scaffold suggests that derivatives of this compound could be explored for a wide range of therapeutic applications beyond their initially presumed activities. rsc.orgbenthamdirect.com The core structure is a key component in numerous natural and synthetic compounds with diverse pharmacological profiles. nih.govnih.gov

Potential novel therapeutic areas include:

Anticancer Agents: This is one of the most extensively studied areas for benzofurans. nih.govresearchgate.netrsc.org Derivatives have shown potent activity against a panel of human cancer cell lines, including breast, lung, colon, and prostate cancer. nih.govnih.govresearchgate.net

Antimicrobial Agents: With rising antibiotic resistance, there is an urgent need for new antimicrobial drugs. rsc.org Benzofuran derivatives have demonstrated significant antibacterial and antifungal properties, making them promising scaffolds for the development of new anti-infective agents. nih.govrsc.org

Neurodegenerative Diseases: Benzofurans have shown potential in treating neurodegenerative disorders. Derivatives have been developed as acetylcholinesterase inhibitors for Alzheimer's disease and have also been investigated for potential neuroprotective functions. mdpi.comnih.gov

Cardiovascular Conditions: Certain synthetic derivatives of benzofuran are already in clinical use, such as Amiodarone for treating cardiac arrhythmias. mdpi.com Further research could lead to the development of novel benzofuran-based vasodilators or treatments for hyperlipidemia. mdpi.commdpi.com

Anti-inflammatory and Antioxidant Agents: Many natural and synthetic benzofurans possess anti-inflammatory and antioxidant properties, suggesting their potential use in treating chronic inflammatory diseases. nih.govontosight.ai

Potential as Molecular Probes in Biological Systems

Beyond therapeutic applications, the unique structure of benzofuran derivatives makes them suitable for development as molecular probes for studying biological systems. Their fluorescent properties, in particular, can be harnessed for imaging and diagnostic purposes. nih.gov

Future research could focus on:

Developing Fluorescent Markers: The benzofuran scaffold can be chemically modified to optimize its photophysical properties, such as absorption and emission wavelengths, for use in biological imaging. nih.gov These probes could be used for single-photon fluorescence microscopy to visualize cellular structures or track biological processes. nih.gov

Probes for Specific Biomolecules: By conjugating a benzofuran derivative to a targeting moiety, it is possible to create probes that selectively bind to specific proteins or other biomolecules. Molecular docking studies have suggested that benzofuran derivatives can be conjugated to proteins like Concanavalin A, indicating their potential as targeted fluorescent markers. nih.gov

PET Imaging Ligands: The benzofuran structure can serve as a backbone for the development of positron emission tomography (PET) ligands. For example, a fluorine-18 (B77423) labeled mTOR inhibitor based on a benzofuran backbone has been synthesized for imaging the mTOR pathway in tumors, which could help in patient selection for targeted therapies. researchgate.net

The development of such probes based on the this compound scaffold could provide powerful new tools for basic research and clinical diagnostics.

Q & A

Basic: What are the optimized synthetic routes for 2-(5-Methoxy-1-benzofuran-3-yl)ethanol?

Methodological Answer:

A common approach involves hydrolyzing halogenated precursors under alkaline conditions. For example, refluxing 6-methoxy-4-bromomethylcoumarin in 1 M NaOH yields carboxylic acid derivatives, which can be reduced to ethanol derivatives using lithium aluminum hydride (LiAlH₄) . Alternative routes employ Ullmann coupling or Suzuki-Miyaura reactions to introduce substituents on the benzofuran core . Optimization requires monitoring reaction progress via TLC and recrystallizing products from ethanol-ethyl acetate mixtures for purity .

Key Data:

- Reagents : NaOH, LiAlH₄, brominated precursors.

- Conditions : Reflux (2–18 h), neutralization with HCl, recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH₃), benzofuran aromatic protons, and ethanol moieties. Coupling patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₀O₄, M = 206.19) and fragmentation patterns .

- IR Spectroscopy : Stretching frequencies for hydroxyl (-OH, ~3200 cm⁻¹), ether (-C-O-C-, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) groups .

Advanced: How can X-ray crystallography elucidate molecular structure and intermolecular interactions?

Methodological Answer:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer (λ = Mo Kα) to obtain monoclinic (P2₁/c) crystal parameters (e.g., a = 5.8096 Å, b = 13.2034 Å) .

- Refinement : SHELXL refines structures using riding models for H-atoms (C–H = 0.93–0.97 Å) and anisotropic displacement parameters. Hydrogen bonds (e.g., O–H⋯O) stabilize dimers in the crystal lattice .

- Visualization : ORTEP-III generates thermal ellipsoid plots (40% probability) to highlight planar benzofuran cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.